molecular formula C9H13Cl2NO2S B15306377 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride

3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride

Cat. No.: B15306377
M. Wt: 270.18 g/mol
InChI Key: HHQBYPNGLHDDQS-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride is a sulfonyl chloride derivative featuring a dimethylaminomethyl substituent at the 3-position of the benzene ring. The sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its hydrochloride salt form enhances water solubility, critical for pharmaceutical and industrial applications.

Properties

Molecular Formula

C9H13Cl2NO2S

Molecular Weight

270.18 g/mol

IUPAC Name

3-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride

InChI

InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H

InChI Key

HHQBYPNGLHDDQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S(=O)(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Primary Applications References
3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride C₉H₁₂Cl₂N₂O₂S Sulfonyl chloride, dimethylaminomethyl High reactivity with amines, alcohols; forms sulfonamides/sulfonates Pharmaceutical intermediate N/A
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl Dimethylaminomethyl (cyclohexanol core) Opioid receptor interaction Analgesic
3-Hydrazinylbenzenesulfonamide hydrochloride C₆H₈ClN₃O₂S Sulfonamide, hydrazino Forms hydrazones; nucleophilic substitution Chemical synthesis, diagnostics
4-[3-(Trifluoroacetamido)propyl]benzene-1-sulfonyl chloride C₁₁H₁₁ClF₃NO₃S Sulfonyl chloride, trifluoroacetamido Enhanced electrophilicity due to -CF₃ group Proteomics, enzyme inhibitors
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride C₁₈H₂₂ClN₃O₂S Sulfonamide, diazepane Targets enzyme active sites HDAC inhibitors, drug discovery

Structural and Pharmacological Insights

  • Tramadol Hydrochloride: Shares the dimethylaminomethyl group but embedded in a cyclohexanol scaffold. The tertiary amine facilitates blood-brain barrier penetration, enabling central analgesic effects . In contrast, the target compound’s sulfonyl chloride group lacks direct pharmacological activity but serves as a precursor.
  • 3-Hydrazinylbenzenesulfonamide hydrochloride: The hydrazino group (-NHNH₂) enables conjugation with carbonyl compounds (e.g., ketones), forming stable hydrazones for diagnostic assays. The sulfonamide group offers stability but reduced reactivity compared to sulfonyl chlorides .
  • 4-[3-(Trifluoroacetamido)propyl]benzene-1-sulfonyl chloride: The electron-withdrawing trifluoroacetamido group increases the sulfonyl chloride’s electrophilicity, accelerating nucleophilic substitution. This contrasts with the electron-donating dimethylamino group in the target compound, which may moderate reactivity .
  • Diazepane-containing sulfonamide (10c) : Incorporates a seven-membered heterocycle (1,4-diazepane) linked to the sulfonamide. The diazepane enhances binding to biological targets like histone deacetylases (HDACs), a feature absent in the target compound .

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